1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane
CAS No.: 78339-85-2
Cat. No.: VC4534043
Molecular Formula: C10H19N
Molecular Weight: 153.269
* For research use only. Not for human or veterinary use.
![1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane - 78339-85-2](/images/structure/VC4534043.png)
Specification
CAS No. | 78339-85-2 |
---|---|
Molecular Formula | C10H19N |
Molecular Weight | 153.269 |
IUPAC Name | 1,8,8-trimethyl-3-azabicyclo[3.2.1]octane |
Standard InChI | InChI=1S/C10H19N/c1-9(2)8-4-5-10(9,3)7-11-6-8/h8,11H,4-7H2,1-3H3 |
Standard InChI Key | CHRAJVQLWOMYQI-UHFFFAOYSA-N |
SMILES | CC1(C2CCC1(CNC2)C)C |
Introduction
Structural and Molecular Features
The compound’s IUPAC name reflects its bicyclo[3.2.1]octane scaffold, which consists of a seven-membered ring system fused with a five-membered ring. Key structural attributes include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₉N | |
Molecular Weight | 153.27 g/mol | |
Density | 0.89 g/cm³ | |
Boiling Point | 186.1°C at 760 mmHg | |
SMILES | CC1(C)C2CCC1(C)CNC2 | |
InChI Key | CHRAJVQLWOMYQI-UHFFFAOYSA-N |
The nitrogen atom’s position and methyl substitutions create distinct stereoelectronic effects, influencing reactivity and biological interactions . X-ray crystallography of related camphidine derivatives confirms the chair-boat conformation of the bicyclic system, with methyl groups occupying equatorial positions to minimize steric strain .
Synthesis and Production Methods
Laboratory-Scale Synthesis
The enantioselective synthesis of 1,8,8-trimethyl-3-azabicyclo[3.2.1]octane typically involves:
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Tropinone Desymmetrization: Starting from tropinone, selective methylation at the 1,8,8-positions is achieved using methyl iodide under basic conditions .
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Beckmann Rearrangement: Camphor-derived intermediates undergo rearrangement to install the nitrogen functionality, as demonstrated in the synthesis of 4-substituted camphidine derivatives .
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Chiral Resolution: Diastereomeric salts formed with tartaric acid enable separation of enantiomers, critical for pharmaceutical applications .
Industrial Considerations
While large-scale production details are scarce, industrial protocols likely employ:
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Continuous Flow Reactors for high-throughput cyclization steps.
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Heterogeneous Catalysts (e.g., Pd/C) for hydrogenation of unsaturated precursors.
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Crystallization-Driven Purification to achieve >99% enantiomeric excess .
Chemical Reactivity and Derivatives
The compound undergoes characteristic amine and bicyclic scaffold reactions:
Reaction Type | Reagents | Products |
---|---|---|
Oxidation | KMnO₄, CrO₃ | Ketones, Carboxylic Acids |
Reduction | LiAlH₄, H₂/Pd | Secondary Amines |
N-Alkylation | Alkyl Halides | Quaternary Ammonium Salts |
Acylation | Acetyl Chloride | Amides |
Notable derivatives include:
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Hydrochloride Salt (CAS: 21885-14-3): Enhances water solubility for pharmacological studies .
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Camphidine-2,4-dione: A diketone derivative used as a ligand in asymmetric catalysis.
Biological and Pharmacological Activity
Neurotransmitter Modulation
The compound exhibits affinity for:
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Mu Opioid Receptors (Ki = 42 nM): Acts as a partial agonist, with potential analgesic applications .
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Dopamine Transporters (IC₅₀ = 0.89 μM): Inhibits reuptake, suggesting antidepressant properties .
Antimicrobial Effects
In vitro assays demonstrate bacteriostatic activity against:
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 625–1250 |
Pseudomonas aeruginosa | 500–1000 |
Mechanistic studies attribute this to membrane disruption via lipophilic interactions.
Industrial and Research Applications
Organic Synthesis
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Chiral Auxiliary: Facilitates asymmetric induction in Diels-Alder reactions (up to 92% ee) .
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Ligand Design: Modified derivatives coordinate transition metals for cross-coupling catalysis .
Material Science
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Polymer Additives: Improves thermal stability of polyurethanes (Tg increase by 18°C) .
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Ionic Liquids: Quaternary ammonium derivatives show ionic conductivities of 12 mS/cm .
Future Directions
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